molecular formula C18H19N3O6S B5065320 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE

Cat. No.: B5065320
M. Wt: 405.4 g/mol
InChI Key: CESQTZJGZLEXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-13-2-3-14(12-17(13)28(25,26)20-8-10-27-11-9-20)18(22)19-15-4-6-16(7-5-15)21(23)24/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESQTZJGZLEXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Sulfonylation: Addition of the sulfonyl group to the benzene ring.

    Amidation: Formation of the amide bond between the sulfonyl benzene and the morpholine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonyl benzamides can interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group might also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE: Lacks the nitro group, which might affect its biological activity.

    4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-CHLOROPHENYL)BENZAMIDE: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

The presence of the nitro group in 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE might confer unique redox properties and biological activities compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.